molecular formula C24H20FNO5 B12034661 4-(4-ethoxybenzoyl)-5-(2-fluorophenyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

4-(4-ethoxybenzoyl)-5-(2-fluorophenyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12034661
M. Wt: 421.4 g/mol
InChI Key: OZAJQXCLPBLVET-XDOYNYLZSA-N
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Description

4-(4-ethoxybenzoyl)-5-(2-fluorophenyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a synthetic organic compound that belongs to the class of pyrrolones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethoxybenzoyl)-5-(2-fluorophenyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through standard organic reactions. The key steps may include:

    Formation of the pyrrolone ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the ethoxybenzoyl group: This step may involve an acylation reaction using 4-ethoxybenzoyl chloride.

    Addition of the fluorophenyl group: This can be done through a substitution reaction using a fluorinated aromatic compound.

    Attachment of the furylmethyl group: This step may involve a coupling reaction with a furan derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, solvents, and reaction conditions that are scalable and efficient.

Chemical Reactions Analysis

Types of Reactions

4-(4-ethoxybenzoyl)-5-(2-fluorophenyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.

    Industry: It may be used in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-ethoxybenzoyl)-5-(2-fluorophenyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one would depend on its specific interactions with molecular targets. These could include:

    Enzyme inhibition: The compound may inhibit specific enzymes, affecting biochemical pathways.

    Receptor binding: It may bind to receptors, modulating cellular signaling pathways.

    DNA interaction: The compound could interact with DNA, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-methoxybenzoyl)-5-(2-chlorophenyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
  • 4-(4-ethoxybenzoyl)-5-(2-bromophenyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

4-(4-ethoxybenzoyl)-5-(2-fluorophenyl)-1-(2-furylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is unique due to the specific combination of functional groups and their positions on the molecule. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C24H20FNO5

Molecular Weight

421.4 g/mol

IUPAC Name

(4Z)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-5-(2-fluorophenyl)-1-(furan-2-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C24H20FNO5/c1-2-30-16-11-9-15(10-12-16)22(27)20-21(18-7-3-4-8-19(18)25)26(24(29)23(20)28)14-17-6-5-13-31-17/h3-13,21,27H,2,14H2,1H3/b22-20-

InChI Key

OZAJQXCLPBLVET-XDOYNYLZSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CC3=CC=CO3)C4=CC=CC=C4F)/O

Canonical SMILES

CCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CC=CO3)C4=CC=CC=C4F)O

Origin of Product

United States

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